Stereochemical Differentiation: (1R,6S) vs. (1S,6R) Enantiomer — α4β2 nAChR Activation Potency
The (1R,6S) absolute configuration of 3-Methyl-3,7-diazabicyclo[4.2.0]octane positions the N-methyl group and the secondary amine in a defined spatial relationship. While direct receptor pharmacology data for the 3-methyl-substituted compound is not publicly available, class-level inference from the structurally analogous (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane scaffold provides quantitative guidance: the (1R,6S) enantiomer of the Boc-protected analog exhibits an EC₅₀ of approximately 1.2 μM at the human α4β2 nAChR, representing a ~50-fold reduction in agonist potency compared to the (1S,6R) enantiomer (EC₅₀ ≈ 24 nM) . This difference is attributed to misalignment of the secondary amine with the β2Glu-189 residue in the (1R,6S) configuration . For procurement decisions, this establishes that (1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane provides a distinct pharmacological starting point relative to its enantiomer, relevant for programs requiring either agonist or antagonist profiling from a given stereochemical series.
| Evidence Dimension | α4β2 nAChR functional activation (EC₅₀) |
|---|---|
| Target Compound Data | (1R,6S) configuration: EC₅₀ ≈ 1.2 μM (extrapolated from Boc-protected analog) |
| Comparator Or Baseline | (1S,6R) configuration: EC₅₀ ≈ 24 nM (Boc-protected analog data from bispidine derivative studies) |
| Quantified Difference | Approximately 50-fold lower activation potency for the (1R,6S) enantiomer |
| Conditions | Functional assay at human α4β2 nAChR; data adapted from bispidine derivative studies cited in SMolecule technical datasheet citing PMC4519239 and PMC3319252 |
Why This Matters
Enantiomeric purity is critical for nAChR-targeted programs: the (1R,6S) and (1S,6R) enantiomers are not pharmacologically interchangeable, and procurement of the correct stereoisomer determines whether a compound acts as a weaker agonist or a more potent modulator at α4β2 receptors.
